Isopropyl 2-pyridyl ketone

Description

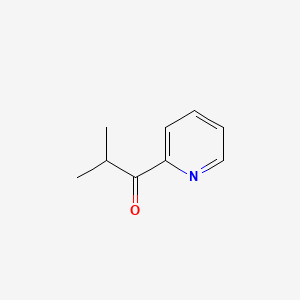

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPJOYDMQXHCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208239 | |

| Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-30-6 | |

| Record name | 2-Methyl-1-(2-pyridinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(2-pyridyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Isopropyl 2 Pyridyl Ketone and Its Derivatives

Direct Synthetic Routes to Isopropyl 2-Pyridyl Ketone

Direct synthetic strategies to this compound primarily involve the formation of the carbon-carbon bond between the pyridine (B92270) ring and the isopropyl ketone moiety in the final steps of the synthesis.

A direct and efficient method for the synthesis of this compound is the alkylation of 2-acetylpyridine (B122185) using phase transfer catalysis (PTC). This approach involves the C-alkylation of the methyl group of the acetylpyridine. Isomeric acetylpyridines can undergo regiospecific alkylation with methyl iodide under solid-liquid phase transfer conditions to yield the corresponding isopropyl pyridyl ketones. The reaction is typically carried out in an aromatic solvent with a phase transfer catalyst, such as 18-crown-6, in the presence of a base.

This method provides a convenient single-step route to sterically hindered alkyl pyridyl ketones. The reaction proceeds via the formation of an enolate from 2-acetylpyridine, which is then alkylated by methyl iodide. The phase transfer catalyst facilitates the transfer of the base or the enolate between the solid and liquid phases, promoting the reaction. The yield of isopropyl 3-pyridyl ketone from 3-acetylpyridine (B27631) under similar conditions has been reported to be 27%.

Table 1: Synthesis of Isopropyl 3-Pyridyl Ketone via Phase Transfer Catalysis This table is interactive. You can sort and filter the data.

| Starting Material | Alkylating Agent | Catalyst System | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 3-Acetylpyridine | Methyl Iodide | KOH / 18-crown-6 | Toluene (B28343) | 6-7 h | 27 |

The synthesis of ketones from carboxylic acid derivatives and organometallic reagents is a fundamental transformation in organic chemistry. For the preparation of this compound, 2-pyridinecarboxylic acid can be converted into a more reactive derivative, such as an acid chloride, an ester, or a Weinreb-Nahm amide, which then reacts with an isopropyl organometallic reagent like a Grignard reagent or an organolithium reagent.

The Weinreb-Nahm ketone synthesis is a particularly effective method that avoids the common problem of over-addition of the organometallic reagent to form a tertiary alcohol. wikipedia.org In this approach, the carboxylic acid is first converted to the corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide). wikipedia.orgmychemblog.com This amide then reacts with the isopropyl Grignard reagent to form a stable chelated tetrahedral intermediate. mychemblog.com Upon acidic workup, this intermediate collapses to afford the desired this compound. mychemblog.com This method is known for its high yields and functional group tolerance. wikipedia.org

Alternatively, 2-pyridyl esters can be used as acylating agents in reactions with Grignard reagents to produce ketones in excellent yields. researchgate.net The reaction of an isopropyl Grignard reagent with a 2-pyridyl ester of 2-pyridinecarboxylic acid would provide a direct route to this compound. researchgate.netrsc.org

Oxidative decyanation offers another synthetic route to this compound. This method typically starts from a nitrile precursor, such as α-isopropyl-2-pyridineacetonitrile. The reaction involves the removal of the cyano group and oxidation of the adjacent carbon to a carbonyl group.

One reported synthesis of this compound involves the oxidative decyanation of 2-pyridylacetonitrile (B1294559) in the presence of isopropyl bromide under phase transfer catalysis conditions. The reaction is carried out in an oxygen atmosphere, using a system such as dimethyl sulfoxide (B87167) (DMSO) or toluene with 50% aqueous sodium hydroxide (B78521) and a phase transfer catalyst like triethylbenzylammonium chloride (TEBA).

The mechanism of this reaction is thought to proceed through the formation of a carbanion at the α-position to the nitrile and the pyridine ring. This carbanion is then alkylated by isopropyl bromide. The resulting α-isopropyl-2-pyridineacetonitrile undergoes base-induced oxidation in the presence of oxygen, leading to the formation of a hydroperoxide intermediate which then eliminates to form the ketone. researchgate.net

A multi-step approach beginning with the radical bromination of an alkylpyridine can also yield this compound. For instance, starting with 2-ethylpyridine, radical bromination can be achieved using N-bromosuccinimide (NBS) to selectively brominate the benzylic position, affording 2-(α-bromoethyl)pyridine.

The subsequent step involves the conversion of this bromo-intermediate into the target ketone. This can be achieved through various methods, one of which involves reaction with silver acetate (B1210297) in acetic acid to form the corresponding acetate, followed by hydrolysis to the alcohol, and then oxidation to the ketone. A more direct route involves the reaction of 2-(α-bromoethyl)pyridine with an appropriate nucleophile that can be subsequently converted to the isopropyl ketone.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic routes to this compound involve the synthesis of a precursor molecule that is then converted to the target ketone in a subsequent step. A key example of this approach is the use of chiral alcohols as intermediates.

The asymmetric reduction of prochiral ketones to enantiomerically pure chiral alcohols is a well-established and important transformation in organic synthesis. researchgate.net These chiral alcohols can serve as valuable intermediates in the synthesis of more complex molecules. In the context of this compound, a related 2-acylpyridine could be asymmetrically reduced to a chiral alcohol, which could then be used in further synthetic steps.

Various catalytic systems have been developed for the asymmetric reduction of pyridyl ketones, including transition metal-catalyzed hydrogenation and transfer hydrogenation. chim.it For example, the asymmetric hydrogenation of 2-acetylpyridine and other 2-acylpyridines can be achieved with high enantioselectivity using chiral ruthenium, rhodium, or iridium catalysts. chim.it Biocatalytic reductions using enzymes, such as alcohol dehydrogenases, also offer a green and efficient route to these chiral alcohols. researchgate.net

Utilization of 2-Pyridyl Esters in Reductive Coupling Reactions

A significant advancement in ketone synthesis involves the nickel-catalyzed reductive coupling of 2-pyridyl esters with various alkyl halides. rsc.orgrsc.org This methodology offers a direct route to aryl-alkyl and dialkyl ketones from readily available carboxylic acid derivatives. nih.gov The 2-pyridyl group serves as an effective activating group for the ester, facilitating the cross-coupling reaction. rsc.org

The process typically employs a nickel catalyst, which, in the presence of a reductant like zinc powder, facilitates the coupling between the acyl group of the ester and an alkyl partner derived from an alkyl halide. nih.gov A key advantage of using 2-pyridyl esters is their stability and high reactivity in these nickel-catalyzed systems. rsc.org Research has demonstrated the successful coupling of aryl, as well as primary, secondary, and tertiary alkyl 2-pyridyl esters with unactivated primary and secondary alkyl chlorides. rsc.org This approach is noted for its broad substrate scope and tolerance of various functional groups. rsc.org

Mechanistic studies indicate that a dynamic halide exchange process can be employed to balance the reactivity and cross-selectivity, particularly when using less reactive alkyl chlorides. rsc.orgrsc.org The use of S-2-pyridyl thioesters has also been explored, which can be coupled with alkyl iodides and benzylic chlorides to form unsymmetrical dialkyl ketones. nih.gov

| Acyl Source | Coupling Partner | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| Aryl 2-pyridyl ester | 1° Alkyl chloride | Ni/TBAI | Aryl-alkyl ketone | Moderate to Excellent |

| 2° Alkyl 2-pyridyl ester | 2° Alkyl chloride | Ni/TBAI | Dialkyl ketone | Moderate to Excellent |

| (2-pyridyl)thioester | Alkyl iodide | Ni/Zn | Unsymmetrical dialkyl ketone | Good to Excellent |

| (2-pyridyl)thioester of Biotin | Alkynyl iodide | Ni/Zn | Functionalized ketone | Good |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly influencing the synthesis of pyridyl ketones, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy-efficient processes. rasayanjournal.co.inijarsct.co.in Key strategies include microwave-assisted synthesis, the use of biocatalysts, and solvent-free reaction conditions, which can lead to higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in For pyridine ring synthesis, iron-catalyzed cyclization reactions represent a green alternative to traditional methods, avoiding hazardous reagents. rsc.org The focus is on developing methodologies that are not only efficient but also economically and environmentally sustainable. mdpi.com

A significant aspect of green chemistry is the replacement of conventional, petroleum-derived organic solvents with biorenewable alternatives. springerprofessional.de These solvents are derived from biomass and often possess favorable properties such as lower toxicity, biodegradability, and a reduced environmental footprint. mdpi.com For reactions involving pyridyl compounds and ketone synthesis, several bio-based solvents have emerged as viable alternatives.

Examples of promising biorenewable solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and cyclopentyl methyl ether (CPME). rsc.org 2-MeTHF, derived from levulinic acid or furfural, is a suitable replacement for ethereal solvents. springerprofessional.de GVL, synthesized from cellulose, has been utilized in various metal-catalyzed reactions. springerprofessional.de These solvents not only address sustainability concerns but can also offer unique reactivity and simplify product isolation. mdpi.comresearchgate.net

| Solvent | Biomass Source | Key Properties | Potential Applications in Synthesis |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Furfural, Levulinic acid | Alternative to THF, superior water separation | Organometallic reactions, biocatalysis |

| γ-Valerolactone (GVL) | Cellulose, Hemicellulose | High boiling point, low toxicity, natural product | Biomass conversions, metal-catalyzed reactions |

| Cyclopentyl methyl ether (CPME) | Lignocellulose (potential) | High boiling point, hydrophobic, stable to acids/bases | Grignard reactions, reductions, extractions |

| Cyrene (Dihydrolevoglucosenone) | Cellulose | Dipolar aprotic, biodegradable | Replacement for NMP and DMF |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers can exhibit varied biological activities. mdpi.com Chiral derivatives of this compound, particularly the corresponding chiral alcohols, are valuable building blocks. nih.gov Stereoselective synthesis of these derivatives is primarily achieved through the asymmetric reduction of the prochiral ketone.

This transformation can be accomplished using either chemical or biological methods. nih.gov Biocatalytic reduction, employing enzymes or whole microorganisms like yeast and bacteria, is a prominent green chemistry approach. rasayanjournal.co.innih.gov Ketoreductases within these organisms can reduce prochiral ketones to optically active secondary alcohols with high enantiomeric excess. mdpi.com For instance, various microorganisms, including Rhodotrula glutinis and Aspergillus foetidus, have demonstrated the ability to reduce a range of prochiral ketones to their corresponding chiral alcohols in high yields and optical purity. nih.gov

Chemically, this can be achieved through hydrogenation reactions catalyzed by chiral transition-metal complexes. mdpi.com Another powerful method is the substrate-controlled aldol (B89426) reaction of a chiral isopropyl ketone, which can proceed with high diastereoselectivity to form syn adducts. rsc.org

| Substrate (Ketone) | Biocatalyst | Product (Chiral Alcohol) | Conversion/Yield | Optical Purity (ee%) |

|---|---|---|---|---|

| 3-Chloro propiophenone | Rhodotrula glutinis | (S)-1-(3-chlorophenyl)ethanol | High | High |

| 1-Acetyl naphthalene | Aspergillus foetidus | (S)-1-(naphthalen-1-yl)ethanol | High | High |

| Benzyl acetoacetate | Pichia fermentans | Benzyl (R)-3-hydroxybutanoate | High | High |

| 4-Chloro benzophenone | Rhodotrula glutinis | (4-chlorophenyl)(phenyl)methanol | High | High |

Iii. Spectroscopic and Computational Characterization Studies of Isopropyl 2 Pyridyl Ketone

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework and functional groups present in isopropyl 2-pyridyl ketone.

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the isopropyl group. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C6 position, adjacent to the nitrogen, is expected to be the most deshielded. The protons of the isopropyl group will appear more upfield. The methine (-CH) proton would likely be a septet around δ 3.0-4.0 ppm, shifted downfield by the adjacent carbonyl group. The six methyl (-CH₃) protons would appear as a doublet further upfield, likely in the δ 1.1-1.3 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. pressbooks.pub The carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the range of δ 190-210 ppm. uoi.groregonstate.edu The carbon atoms of the pyridine ring typically resonate between δ 120-150 ppm, with the carbon attached to the carbonyl group (C2) and the carbon adjacent to the nitrogen (C6) showing distinct shifts. The carbons of the isopropyl group are expected at a higher field; the methine carbon signal would appear around δ 35-45 ppm, while the equivalent methyl carbons would be found in the δ 18-25 ppm region. pressbooks.pub

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | ~7.8-8.0 | ~125-128 |

| Pyridine H-4 | ~7.4-7.6 | ~136-138 |

| Pyridine H-5 | ~7.2-7.4 | ~121-124 |

| Pyridine H-6 | ~8.6-8.8 | ~148-150 |

| Isopropyl-CH | ~3.0-4.0 (septet) | ~35-45 |

| Isopropyl-CH₃ | ~1.1-1.3 (doublet) | ~18-25 |

| Carbonyl C=O | - | ~190-210 |

| Pyridine C-2 | - | ~152-155 |

Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the region of 1690-1715 cm⁻¹. utdallas.edu This is a characteristic peak for aryl ketones. Other significant absorptions include C-H stretching vibrations from the isopropyl group and the pyridine ring (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹), and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric ring breathing modes of the pyridine ring are typically strong in the Raman spectrum, appearing around 1000-1030 cm⁻¹. researchgate.net The carbonyl stretch is also observable, though often weaker than in the IR spectrum. Studies on the related di-2-pyridyl ketone have utilized Raman spectroscopy to assign vibrational bands, including the symmetric and antisymmetric vibrations arising from the coupling of the pyridyl rings. tandfonline.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch | 1690-1715 (Strong) | 1690-1715 (Weak/Medium) |

| C=C, C=N Stretch (Pyridine) | 1400-1600 | 1400-1600 |

| Pyridine Ring Breathing | Medium/Weak | ~1000-1030 (Strong) |

| C-H Bend | 1350-1470 | 1350-1470 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. uni-saarland.de

For this compound (C₉H₁₁NO, Molecular Weight: 149.19 g/mol ), the molecular ion peak (M⁺˙) would be observed at m/z = 149. The fragmentation of ketones is often predictable. whitman.edulibretexts.org A common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org This can lead to two primary fragment ions:

Loss of the isopropyl radical (•CH(CH₃)₂) to form the 2-pyridoyl cation at m/z = 106. This is often a stable and abundant fragment.

Loss of the pyridyl radical (•C₅H₄N) to form the isobutyryl cation at m/z = 71.

Another possible fragmentation process for ketones is the McLafferty rearrangement, but this requires a γ-hydrogen, which is not present in this compound. whitman.edu

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 149 | [C₉H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [C₆H₄NO]⁺ | α-cleavage (Loss of •C₃H₇) |

| 78 | [C₅H₄N]⁺˙ | Cleavage of the C-C bond between carbonyl and pyridine |

| 71 | [C₄H₇O]⁺ | α-cleavage (Loss of •C₅H₄N) |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and carbonyl groups. utoronto.ca

This compound possesses two main chromophores: the pyridine ring and the carbonyl group. The UV-Vis spectrum is expected to show two primary absorption bands:

A strong absorption band at a shorter wavelength (around 230-270 nm) corresponding to the π→π* transition, primarily associated with the conjugated system of the pyridine ring.

A weaker absorption band at a longer wavelength (around 270-300 nm) attributed to the n→π* transition of the non-bonding electrons on the carbonyl oxygen atom. electrooptics.com

Solvent polarity can influence the position of these bands; the n→π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. UV-Vis spectroscopy is valuable in mechanistic studies for monitoring reaction kinetics or detecting the formation of conjugated intermediates.

Crystallographic Analysis of this compound and Its Complexes

Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a compound. While a crystal structure for this compound itself is not prominently reported, XRD studies have been successfully performed on numerous complexes and derivatives of related pyridyl ketones.

Theoretical and Computational Chemistry of this compound

Computational chemistry serves as a powerful tool to model and predict the properties and reactivity of molecules like this compound. By employing various theoretical models, researchers can investigate phenomena that are often difficult to probe experimentally. The following subsections highlight key areas where computational studies have been instrumental in characterizing this compound.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For compounds related to this compound, such as other 2-acylpyridines, DFT calculations have been pivotal in understanding their photochemistry. These studies typically focus on mapping the potential energy surfaces of the molecule in its ground and excited states to elucidate the pathways of photoreactions.

Theoretical investigations into the photoreactions of 2-acylpyridines often reveal complex mechanisms involving multiple electronic states. DFT calculations can predict the geometries of the ground state, excited singlet states (S1, S2, etc.), and triplet states (T1, T2, etc.), as well as the transition states that connect them. For instance, upon photoexcitation, a 2-acylpyridine molecule can undergo intersystem crossing from a singlet excited state to a triplet excited state, which is often the reactive species in photochemical reactions.

Key parameters calculated using DFT, such as vertical excitation energies, oscillator strengths, and the energies of frontier molecular orbitals (HOMO and LUMO), provide a detailed picture of the molecule's electronic transitions. scielo.brnih.gov The energy gap between the HOMO and LUMO, for example, is a critical factor in determining the photophysical properties of the molecule. scielo.br

A hypothetical DFT study on the photoreaction of this compound might involve the following steps:

Optimization of the ground state geometry (S0).

Calculation of vertical excitation energies to identify the lowest-lying singlet and triplet excited states.

Geometry optimization of the lowest triplet state (T1) to find its minimum energy structure.

Locating the transition state for a specific photoreaction, such as hydrogen abstraction, on the T1 potential energy surface.

Calculation of the reaction pathway by following the intrinsic reaction coordinate (IRC) from the transition state to the reactant and product.

The results of such a study could be summarized in a data table like the one below, which presents hypothetical calculated energies for key species in a photoreaction pathway.

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Ground State (S0) | B3LYP/6-311G(d,p) | -552.000 | 0.0 |

| Triplet State (T1) | B3LYP/6-311G(d,p) | -551.920 | 50.2 |

| Transition State (TS) | B3LYP/6-311G(d,p) | -551.900 | 62.7 |

| Product | B3LYP/6-311G(d,p) | -551.950 | 31.4 |

This table presents hypothetical data for illustrative purposes.

The pyridine nitrogen and the carbonyl oxygen of this compound make it an excellent bidentate ligand for coordinating with metal ions. Computational studies, often employing DFT, are crucial for understanding the nature of these metal-ligand interactions. These studies can predict the geometry of the resulting metal complexes, the strength of the coordination bonds, and the effect of coordination on the electronic properties of both the ligand and the metal center. nih.govmdpi.com

In a typical computational study of a metal complex of this compound, the geometry of the complex is optimized to find the most stable arrangement of the ligand around the metal ion. nih.govrsc.org The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional structure of the complex. Furthermore, the binding energy between the ligand and the metal can be calculated to quantify the stability of the complex.

Natural Bond Orbital (NBO) analysis is a common computational technique used to investigate the donor-acceptor interactions between the ligand and the metal. This analysis can reveal the extent of electron donation from the lone pairs of the nitrogen and oxygen atoms of the ligand to the vacant orbitals of the metal ion.

The table below illustrates the kind of data that could be generated from a computational study on the interaction of this compound with different metal ions.

| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Binding Energy (kcal/mol) |

| Cu(II) | Square Planar | 2.02 | 1.98 | -45.2 |

| Zn(II) | Tetrahedral | 2.10 | 2.05 | -38.7 |

| Ni(II) | Octahedral | 2.08 | 2.03 | -42.5 |

| Co(II) | Octahedral | 2.12 | 2.07 | -40.1 |

This table presents hypothetical data for illustrative purposes.

This compound and its derivatives can be used as chiral ligands in asymmetric catalysis. Computational modeling plays a vital role in understanding and predicting the stereochemical outcomes of reactions catalyzed by metal complexes of these ligands. By building and analyzing computational models of the reaction intermediates and transition states, researchers can rationalize why one enantiomer or diastereomer is formed preferentially over the other.

These computational models often focus on the steric and electronic interactions between the substrate and the chiral catalyst. The transition state structures for the formation of the different stereoisomeric products are located, and their relative energies are calculated. According to transition state theory, the product that is formed via the lower energy transition state will be the major product.

For example, in an asymmetric reduction of a prochiral substrate catalyzed by a chiral complex of this compound, DFT calculations could be used to model the approach of the reducing agent to the substrate coordinated to the chiral catalyst. The steric hindrance imposed by the isopropyl group and the chiral environment of the ligand would favor one pathway over the other, leading to an enantioselective reaction.

The following table provides a hypothetical example of calculated energy barriers for the formation of two different enantiomers in a catalyzed reaction.

| Transition State | Method/Basis Set | Free Energy Barrier (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | M06-2X/def2-TZVP | 20.5 | 95 |

| TS-(S) | M06-2X/def2-TZVP | 22.8 |

This table presents hypothetical data for illustrative purposes.

Through such computational studies, a deeper understanding of the factors controlling stereoselectivity can be achieved, which is crucial for the rational design of new and more efficient asymmetric catalysts. mdpi.com

Iv. Coordination Chemistry and Ligand Design with Isopropyl 2 Pyridyl Ketone Analogues

Isopropyl 2-Pyridyl Ketone as a Ligand Precursor

This compound serves as a valuable precursor for the synthesis of multidentate ligands. The reactivity of its carbonyl group allows for the straightforward introduction of additional donor atoms, leading to ligands with enhanced coordination capabilities.

Thiosemicarbazones are a significant class of chelating agents, synthesized through the condensation reaction of a ketone with a thiosemicarbazide (B42300). mdpi.commdpi.com this compound can react with thiosemicarbazide or its N-substituted derivatives to form the corresponding this compound thiosemicarbazone. This reaction introduces a thiosemicarbazide moiety that provides additional nitrogen and sulfur donor atoms for metal coordination. mdpi.comnih.gov

The general reaction for the formation of a thiosemicarbazone from a ketone is depicted below: R(C=O)R' + H₂NNHC(=S)NH₂ → R(C=NNHC(=S)NH₂)R' + H₂O

These thiosemicarbazone derivatives can act as bidentate or tridentate ligands, coordinating to metal ions through the pyridyl nitrogen, the imine nitrogen, and the thione/thiolate sulfur atom. core.ac.uknih.gov The coordination behavior often depends on the specific metal ion and the reaction conditions. nih.gov

Table 1: Representative Thiosemicarbazone Ligands Derived from 2-Pyridyl Ketones and their Coordination Characteristics

| Ketone Precursor | Thiosemicarbazone Derivative | Potential Donor Atoms | Observed Coordination Modes |

| Di-2-pyridyl ketone | Di-2-pyridyl ketone thiosemicarbazone | N(pyridyl), N(imine), S | N,N,S-tridentate mdpi.comnih.gov |

| 2-Acetylpyridine (B122185) | 2-Acetylpyridine thiosemicarbazone | N(pyridyl), N(imine), S | N,N,S-tridentate nih.gov |

| General 2-Pyridyl Ketone | 2-Pyridyl ketone thiosemicarbazone | N(pyridyl), N(imine), S | Bidentate (N,S) or Tridentate (N,N,S) mdpi.com |

Derivatization to Oxime Products and Their Coordination Properties

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding ketoxime, isopropyl 2-pyridyl ketoxime. d-nb.info This derivatization converts the carbonyl group into an oxime group (-C=NOH), which introduces a new coordination site through the oxime nitrogen. nih.gov

2-pyridyl ketoximes are versatile ligands that can coordinate to a wide array of metal ions. d-nb.infonih.gov They can act as neutral ligands or can be deprotonated to form oximato anions, which are also effective coordinating agents. d-nb.infonih.gov The coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. d-nb.inforesearchgate.net

Table 2: Coordination Properties of 2-Pyridyl Ketoxime Ligands

| Ligand Type | Coordination Fashion | Metal Ions Complexed |

| Neutral 2-pyridyl oximes | N,N'-chelating | Mn, Ni, Cd d-nb.info |

| Deprotonated 2-pyridyl oximes (oximato) | N,N'-chelating, bridging | Cu, Zn, Co, Fe, Pd, Re, Ir d-nb.infonih.govnih.gov |

Gem-diol and Hemiketal Formation in Coordination

In the presence of water, the carbonyl group of a ketone can undergo nucleophilic addition to form a geminal diol (gem-diol). libretexts.orgwikipedia.org This reaction is reversible, and the equilibrium generally favors the ketone form. libretexts.org However, the presence of electron-withdrawing groups adjacent to the carbonyl can stabilize the gem-diol. libretexts.orgwikipedia.org In the context of coordination chemistry, the hydrated gem-diol form of a 2-pyridyl ketone can act as a ligand. researchgate.netnih.gov For instance, the gem-diol of di-2-pyridyl ketone has been shown to form stable complexes with various transition metals. researchgate.net

Similarly, in the presence of an alcohol, a ketone can form a hemiketal. This process is also relevant in coordination chemistry, as the hemiaminal derivative (formed from an amine) of a thiosemicarbazone has been observed in rhenium complexes. core.ac.uknih.gov This suggests that this compound could potentially coordinate to metal centers in its hemiketal form under appropriate conditions.

Metal Complexation and Coordination Modes

The derivatives of this compound, particularly the thiosemicarbazones and oximes, are excellent ligands for a variety of transition metals, leading to complexes with diverse structures and properties.

The thiosemicarbazone and oxime derivatives of 2-pyridyl ketones have been shown to form stable complexes with a wide range of transition metals. The specific donor atoms involved in chelation determine the geometry and stability of the resulting metal complexes.

Copper (Cu): Copper complexes of 2-pyridyl ketoximes have been extensively studied. uef.fi These complexes often exhibit square planar or distorted octahedral geometries. uef.fi

Zinc (Zn) and Cadmium (Cd): Zinc and cadmium complexes of methyl 2-pyridyl ketone thiosemicarbazone have been synthesized and characterized. nih.gov 2-pyridyl ketoximes also form complexes with zinc and cadmium. d-nb.inforesearchgate.net

Nickel (Ni): Nickel complexes with 2-pyridyl ketoximes are known. d-nb.info

Iron (Fe) and Cobalt (Co): Iron and cobalt complexes with 2-pyridyl oximes have been reported. nih.govnih.gov

Palladium (Pd), Rhenium (Re), and Iridium (Ir): The coordination chemistry of 2-pyridyl oximes extends to heavier transition metals, with known complexes of palladium, rhenium, and iridium. d-nb.infonih.govnih.gov

The multidentate nature of this compound derivatives allows for various coordination modes, leading to a rich structural chemistry.

N,N'-coordination: This is a common coordination mode for 2-pyridyl ketoxime ligands, where the metal ion is chelated by the pyridyl nitrogen and the oxime nitrogen. d-nb.inforesearchgate.net This forms a stable five-membered ring. In some cases, coordination can also occur through the two pyridyl nitrogen atoms if a di-2-pyridyl ketone derivative is used. nih.gov

N,O-coordination: While N,N'-coordination is more common for 2-pyridyl oximes, the involvement of the oxime oxygen in coordination is also possible, leading to N,O-coordination. d-nb.info

S,N,N'-coordination: For thiosemicarbazone derivatives, a tridentate coordination mode involving the pyridyl nitrogen, the imine nitrogen, and the sulfur atom is frequently observed. core.ac.uknih.gov This S,N,N-coordination leads to the formation of two chelate rings, one five-membered and one six-membered, resulting in highly stable metal complexes. In some instances, these ligands may act as bidentate S,N-donors. nih.gov

Table 3: Common Coordination Modes of this compound Analogues

| Ligand Derivative | Coordination Mode | Description |

| Oxime | N,N'-bidentate | Chelation through the pyridyl nitrogen and the oxime nitrogen. d-nb.inforesearchgate.net |

| Thiosemicarbazone | S,N,N'-tridentate | Chelation through the sulfur atom, the imine nitrogen, and the pyridyl nitrogen. core.ac.uknih.gov |

| Thiosemicarbazone | S,N-bidentate | Chelation through the sulfur atom and the imine nitrogen. nih.gov |

| Gem-diol | N,N',O,O'-tetradentate (bridging) | In polynuclear complexes, the gem-diol can bridge metal centers using the pyridyl nitrogens and the diol oxygens. researchgate.net |

Influence of Anionic Forms in Complex Formation

In the presence of water or alcohols, the ketone group of di-2-pyridyl ketone can undergo nucleophilic addition to form gem-diol or hemiketal derivatives, respectively. mdpi.com The deprotonated forms of these derivatives, along with other anionic co-ligands like acetates, hydroxides, or halides, can bridge multiple metal centers, facilitating the formation of polynuclear clusters. For instance, the combination of di-2-pyridyl ketone and acetate (B1210297) ligands in nickel(II) chemistry has led to the isolation of a high-nuclearity [Ni₁₁] cluster. mdpi.com In this structure, the acetate anions exhibit multiple coordination modes (η¹:η¹:μ₂, η¹:η³:μ₄), demonstrating their critical role in linking the metal centers. mdpi.comresearchgate.net

The choice of halide anion (Cl⁻, Br⁻, I⁻) in the synthesis of cadmium(II) complexes with di-2-pyridyl ketone oxime results in structurally similar one-dimensional zigzag chains. mdpi.com However, the specific halide influences the packing of these chains and the trans-donor-atom pairs in the distorted octahedral coordination sphere of the cadmium(II) ions. mdpi.com This illustrates that even subtle changes in the anionic component can lead to distinct supramolecular architectures.

Furthermore, anions can occupy the internal cavities of cage-like structures, acting as templates around which the cage assembles. nih.gov For example, tetrahedral anions like tetrafluoroborate (B81430) or perchlorate (B79767) have been shown to template the formation of tetrahedral cage complexes of cobalt(II) with bridging pyrazolyl-pyridine ligands. nih.gov The shape, size, and charge of the anion are complementary to the cavity, highlighting the importance of anion-receptor interactions in directing the self-assembly process. nih.gov The steric hindrance imposed by different anions can also induce structural diversity in the resulting metal-organic networks. researchgate.net

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds derived from this compound analogues reveals a rich diversity in geometries, bridging modes, and intermolecular interactions. X-ray crystallography is the primary tool for elucidating these complex three-dimensional structures.

Metal complexes of this compound and its analogues exhibit a variety of coordination geometries around the metal center, largely influenced by the nature of the metal ion, the ligands, and the reaction conditions.

Octahedral Geometry: This is a common coordination geometry for transition metal complexes with pyridyl-ketone type ligands. For instance, in cobalt(II) and nickel(II) complexes with Schiff bases derived from 2-pyridyl ketones, the metal ions are often six-coordinate with a distorted octahedral geometry, where the coordination sphere is completed by water molecules or other co-ligands. researchgate.net Similarly, cadmium(II) halide complexes with di-2-pyridyl ketone oxime feature a distorted octahedral coordination sphere around each Cd(II) atom. mdpi.com In some polynuclear clusters, the metal centers can also adopt a distorted octahedral environment.

Pentacoordinated Geometry: Five-coordinate geometries, such as trigonal bipyramidal and square pyramidal, are also observed. The choice between these two geometries is often subtle and can be influenced by both steric and electronic factors. researchgate.netlibretexts.orgyoutube.com In a dinuclear copper(II) complex with a pyridazine-derived ligand, the copper centers adopt a square-pyramidal geometry. rsc.org A copper(II) complex with di-2-pyridyl ketone oxime and a chloride ligand displays a five-coordinate geometry. nih.gov The specific geometry can be characterized by the τ₅ parameter, which is 0 for an ideal square pyramid and 1 for an ideal trigonal bipyramid. researchgate.net

Square Planar Geometry: This geometry is typical for d⁸ metal ions like Pd(II) and Pt(II). Palladium(II) complexes with di(2-pyridyl) ketone and its ethanol (B145695) adduct have been shown to possess a square planar structure with a cis-configuration around the palladium center. nih.govresearchgate.net

The following table summarizes the geometrical configurations of some metal centers in complexes with this compound analogues.

| Metal Ion | Ligand System | Coordination Geometry | Reference(s) |

| Co(II), Ni(II) | Schiff bases of 2-pyridyl ketones | Distorted Octahedral | researchgate.net |

| Cd(II) | di-2-pyridyl ketone oxime, halides | Distorted Octahedral | mdpi.com |

| Cu(II) | Pyridazine-derived ligand | Square Pyramidal | rsc.org |

| Cu(II) | di-2-pyridyl ketone oxime, chloride | Five-coordinate | nih.gov |

| Pd(II) | di(2-pyridyl) ketone | Square Planar | nih.govresearchgate.net |

A key feature of the coordination chemistry of this compound analogues is their ability to act as bridging ligands, leading to the formation of di- and polynuclear complexes. The deprotonated gem-diol or hemiketal forms of these ligands are particularly effective in this role.

The anionic form, (py)₂C(OH)(O)⁻, can adopt an η¹:η¹:η³:μ₃ coordination mode, bridging three nickel(II) centers in a [Ni₁₁] cluster. mdpi.com In manganese cluster chemistry, the deprotonated diol form of di-2-pyridyl ketone can act as a bridging ligand, contributing to the formation of high-nuclearity clusters with cores such as [Mn(III)₅Mn(II)₆] and [Mn(III)₈Mn(II)₄]. mdpi.com

In addition to the primary ligand, co-ligands such as halides and hydroxides can also act as bridges. In cadmium(II) halide complexes with di-2-pyridyl ketone oxime, neighboring Cd(II) atoms are alternately doubly bridged by halide and the oxime ligand. mdpi.com In a dinuclear copper(II) complex, a hydroxide (B78521) ion bridges the two metal centers. rsc.org The nature of the bridging groups significantly influences the distance between the metal centers and the magnetic properties of the complex.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state structures of metal complexes with this compound analogues. These non-covalent interactions organize the individual complex molecules into higher-dimensional supramolecular architectures, such as 1D chains, 2D layers, and 3D networks.

In the crystal structure of a palladium(II) complex with the ethanol adduct of di(2-pyridyl) ketone, C-H···Cl and O-H···O hydrogen bonds contribute to the stability of the crystal lattice. nih.govresearchgate.net The packing of the one-dimensional chains in cadmium(II) halide complexes of di-2-pyridyl ketone oxime is influenced by π-π stacking interactions between the pyridyl rings. mdpi.com These interactions can lead to the formation of ladder-like or step-like one-dimensional chains.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of metal complexes containing this compound analogues are of significant interest, with behaviors ranging from simple paramagnetism to complex magnetic ordering and spin crossover phenomena. rsc.orgnih.govmdpi.comrsc.org

Variable-temperature magnetic susceptibility measurements are a key technique for probing the magnetic behavior of these complexes. For polynuclear complexes, the nature and magnitude of the magnetic exchange interactions between the metal centers can be determined. These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins).

In a [Ni₁₁] cluster formed with di-2-pyridyl ketone and acetate, the magnetic data revealed an S = 3 ground state, resulting from a combination of ferromagnetic and antiferromagnetic interactions between the nickel(II) ions. mdpi.com The sign and magnitude of the exchange coupling constant (J) in such polynuclear nickel complexes are strongly correlated with the Ni-O-Ni bond angles. mdpi.com Generally, smaller Ni-O-Ni angles lead to ferromagnetic coupling, while larger angles result in antiferromagnetic interactions. mdpi.com

For a series of manganese clusters with di-2-pyridyl ketone, magnetic susceptibility studies revealed dominant antiferromagnetic exchange interactions in an [Mn(III)₈Mn(II)₄] complex, while a [Mn(III)₅Mn(II)₂] complex exhibited dominant ferromagnetic coupling. mdpi.com The temperature dependence of the product of molar magnetic susceptibility and temperature (χMT) provides insights into these magnetic behaviors. For the ferromagnetic complex, the χMT value increases at low temperatures, while for the antiferromagnetic complex, it decreases. mdpi.com

Dinuclear copper(II) complexes with pyridyl-derived ligands often exhibit antiferromagnetic coupling between the copper(II) centers. rsc.orgresearchgate.netnih.gov The strength of this coupling is dependent on the nature of the bridging ligands and the geometry around the copper ions. nih.gov

The following table presents a summary of the magnetic properties of selected metal complexes with di-2-pyridyl ketone analogues.

| Complex | Metal Ions | Magnetic Behavior | Key Findings | Reference(s) |

| [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] | Ni(II) | Ferromagnetic & Antiferromagnetic Coupling | S = 3 ground state; magnetostructural correlation with Ni-O-Ni angles. | mdpi.comresearchgate.net |

| [Mn(III)₈Mn(II)₄] cluster | Mn(II), Mn(III) | Antiferromagnetic | Dominant antiferromagnetic exchange interactions. | mdpi.com |

| [Mn(III)₅Mn(II)₂] cluster | Mn(II), Mn(III) | Ferromagnetic | Dominant ferromagnetic exchange interactions. | mdpi.com |

| Dinuclear Cu(II) complexes | Cu(II) | Antiferromagnetic | Moderate antiferromagnetic coupling. | rsc.orgresearchgate.net |

V. Reactivity and Transformation of Isopropyl 2 Pyridyl Ketone

Catalytic Applications Involving Isopropyl 2-Pyridyl Ketone

This compound, a member of the pyridyl ketone family, and its derivatives are significant in the field of catalysis. The presence of both a pyridine (B92270) ring and a ketone functional group allows these molecules to act as versatile ligands, coordinating with various metal centers to form catalysts for a range of chemical transformations. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand, stabilizing the metal catalyst and influencing its reactivity and selectivity.

Asymmetric hydrogenation is a critical process for synthesizing optically active secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov This reaction involves the addition of molecular hydrogen across the carbon-oxygen double bond of a ketone, guided by a chiral catalyst to produce one enantiomer of the alcohol in excess. nih.gov

Ruthenium (Ru) complexes featuring chiral diphosphine and amine-based ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov The catalytic system's efficiency is determined by its activity (turnover number and frequency), enantioselectivity (enantiomeric excess, ee), and substrate scope. nih.gov For pyridyl ketones, the reaction yields chiral pyridyl alcohols, important building blocks in organic synthesis. The mechanism often involves a concerted six-membered transition state, which accounts for the high reactivity observed. nih.gov The combination of ligands is crucial for creating a specific chiral environment around the metal center, which enables precise stereochemical control. nih.gov

Research into the asymmetric hydrogenation of aromatic ketones has shown that catalyst performance can be influenced by the support material when using heterogeneous catalysts. For instance, the enantioselectivity of Ru catalysts modified with chiral diamine ligands for the hydrogenation of aromatic ketones was found to be dependent on the basicity of the oxidic support, with MgO providing the highest enantioselectivity. acs.org

Table 1: Representative Catalysts in Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|

| Ru complexes with chiral diphosphines and diamines | Aromatic Ketones | High | The combination of ligands creates a controllable chiral environment. nih.gov |

| η⁶-arene/TsDPEN–Ru | Base-labile Ketones | Up to 98% | Effective under neutral to slightly acidic conditions. nih.gov |

| Ir-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoesters | 87% to >99% | Achieves high yields and excellent enantioselectivities via dynamic kinetic resolution. rsc.org |

This table presents data for analogous aromatic ketone systems to illustrate the principles of asymmetric hydrogenation.

Transfer hydrogenation is an alternative method for the reduction of ketones to alcohols that uses organic molecules like isopropanol (B130326) or formic acid as the hydrogen source, avoiding the need for high-pressure hydrogen gas. mdpi.commdpi.com This method is widely employed in organic synthesis for its operational simplicity and mild reaction conditions. mdpi.com

The reaction is typically catalyzed by transition metal complexes, with ruthenium and rhodium being particularly common. mdpi.com In a typical cycle involving isopropanol as the hydrogen donor, the catalytic precursor is activated by a base. A metal-hydride species is formed, which then transfers the hydride to the ketone's carbonyl carbon. mdpi.combath.ac.uk For pyridyl ketones, this process yields the corresponding pyridyl alcohols. Chiral ligands can be incorporated into the catalyst to achieve asymmetric transfer hydrogenation (ATH), producing enantiomerically enriched alcohols. rsc.org

Nickel(II) complexes with chiral (pyridyl)imine ligands have demonstrated catalytic activity in the ATH of ketones, although with moderate enantiomeric excess. rsc.org Mechanistic studies suggest that these reactions can proceed through a dihydride pathway. rsc.org The efficiency of transfer hydrogenation can be subject to catalyst deactivation or inhibition, for example, by excess base or inherent decay of the active hydride species. bath.ac.uk

Table 2: Catalytic Systems for Transfer Hydrogenation of Ketones

| Catalyst | Hydrogen Donor | Substrate | Key Features |

|---|---|---|---|

| [(arene)(TsDPEN)RuCl] complexes | Isopropyl alcohol | Aryl ketones | Operando NMR studies reveal catalyst deactivation pathways. bath.ac.uk |

| Chiral (pyridyl)imine nickel(II) complexes | Not specified | Ketones | Show moderate catalytic activities with low enantiomeric excess. rsc.org |

| (POCNH)NiBr pincer complex | 2-propanol | Aldehydes and ketones | A rare example of a bifunctional nickel catalyst operating via a metal-ligand cooperative mechanism. rsc.org |

This table includes data for various ketone substrates to demonstrate the scope of transfer hydrogenation.

Electrocatalytic carbon dioxide reduction (CO₂RR) is a promising strategy for converting CO₂ into valuable fuels and chemical feedstocks, contributing to a carbon-neutral energy cycle. mdpi.comlookchem.com The process uses electrical energy to drive the reduction of CO₂, often to products like carbon monoxide (CO), formic acid, methane, or ethanol (B145695). mdpi.comornl.gov

The pyridine moiety plays a significant role in this catalytic process. N-decorated carbon nanotubes, where pyridine groups are attached to the outer surface, have been shown to be effective metal-free electrocatalysts for the selective reduction of CO₂ to CO. mdpi.com The catalytic activity is linked to the basicity of the nitrogen atom in the pyridine ring, which interacts with the acidic CO₂ molecule. This interaction facilitates the activation and stabilization of CO₂ and its reduction intermediates. mdpi.com The electronic properties of the pyridine ring, influenced by substituents, can tune the catalyst's performance. The pyridinic nitrogen sites exhibit a low interaction strength with the CO product, which allows for its rapid desorption from the catalyst surface, a key feature for an efficient electrocatalyst. mdpi.com

Electrocatalytic water oxidation, the process of splitting water into oxygen and protons (or hydrogen ions), is the limiting step in producing hydrogen fuel from water. researchgate.net Efficient catalysts are needed to lower the energy barrier for this reaction.

Molecular catalysts based on iridium have been investigated for this purpose. A dimeric iridium catalyst featuring the ligand 2-(2'-pyridinyl)-2-propanolate (pyalc) has been studied for water oxidation. researchgate.net The pyalc ligand is structurally analogous to the enolate form of this compound. In these systems, the pyridyl-alkoxide ligand coordinates to the iridium centers, creating a specific chemical environment that facilitates the water oxidation process. Spectroelectrochemical studies have shown that such molecular catalysts can drive water oxidation through a different kinetic pathway than heterogeneous iridium oxide films, proceeding via first-order kinetics without the need for cooperative effects between adjacent metal centers. researchgate.net

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. wikipedia.orgyoutube.com These reactions typically involve a metal catalyst, most commonly palladium or nickel, that facilitates the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org

Pyridine derivatives are frequently used as ligands in these catalytic systems. The nitrogen atom of the pyridine ring coordinates to the metal center, influencing the catalyst's stability, solubility, and reactivity. For instance, pyridine-oxazoline (pyrox) ligands, which contain a pyridine ring, have been shown to be effective in nickel-metallaphotoredox-catalyzed C(sp³)–C(sp³) cross-coupling reactions. princeton.edu The electronic and steric properties of the pyridine ligand can be tuned by changing substituents, which in turn affects the outcome of the cross-coupling reaction. The bidentate chelation provided by ligands derived from pyridyl ketones can stabilize the catalytic species and promote the desired bond formation. princeton.edu

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orglibretexts.org The reaction proceeds in the presence of a base and is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.orgorganic-chemistry.org

The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The ligands coordinated to the palladium center are crucial for the reaction's success. Pyridine-containing ligands have been successfully employed in Heck reactions. For example, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have been reported as highly active and stable phosphine-free catalysts for Heck reactions, achieving high turnover numbers. organic-chemistry.org The pyridyl moiety in such ligands helps to stabilize the palladium catalyst throughout the catalytic cycle, contributing to its efficiency and longevity.

C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that allows for the conversion of inert bonds into new functional groups, enhancing step economy and reducing waste. sigmaaldrich.comsigmaaldrich.com In the context of ketones like this compound, C-H functionalization can be directed by the native carbonyl group or other functionalities to achieve site-selectivity. researchgate.net

Recent advances have enabled the functionalization of C(sp³)–H bonds, which are generally less reactive than their C(sp²) counterparts. For aliphatic ketones, palladium(II)-catalyzed reactions can achieve arylation at the γ-position using transient directing groups. researchgate.net The in situ generation of cationic Pd(II) complexes is often crucial for this reactivity. nih.gov These methods provide pathways to access complex molecular architectures, such as spirocyclic and fused ring systems, from relatively simple ketone precursors. nih.gov

Table 1: Examples of C-H Bond Functionalization Reactions Applicable to Ketones

| Reaction Type | Catalyst/Reagent | Position | Description |

|---|---|---|---|

| γ-Arylation | Pd(II) with amino acid TDG | γ-C(sp³)–H | Introduces an aryl group at the gamma position relative to the carbonyl. researchgate.net |

| β-Arylation | Cationic Pd(II) with MPANA ligand | β-C(sp³)–H | Functionalizes the beta methyl C-H bond with an aryl group. nih.gov |

For this compound, the isopropyl group presents β-C–H bonds and the pyridine ring offers C–H bonds that could be targeted for functionalization, potentially leading to novel derivatives for various applications.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms by which this compound reacts is fundamental to controlling its chemical transformations. Studies have elucidated pathways involving nucleophilic attack at the carbonyl, the formation of radical intermediates under photochemical conditions, and the electronic properties of its derivatives.

The most significant reaction of the carbonyl group is the addition of nucleophiles to the electrophilic carbonyl carbon. masterorganicchemistry.com This process, known as nucleophilic addition or 1,2-addition, changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

The mechanism can proceed through two primary pathways depending on the nature of the nucleophile:

Strong Nucleophiles: A strong nucleophile directly attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent step to yield the final alcohol product. youtube.com

Weak Nucleophiles (Acid-Catalyzed): When the nucleophile is weak, an acid catalyst is required. The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. The weak nucleophile can then attack the activated carbonyl, followed by deprotonation to give the final product. youtube.com

The reversibility of the addition depends on the basicity of the incoming nucleophile compared to the resulting alkoxide. masterorganicchemistry.com The preference for a nucleophile to attack one face of a prochiral carbonyl group can lead to the formation of unequal amounts of diastereomers. academie-sciences.fr Computational studies have shown that the trajectory of nucleophilic attack is not perpendicular to the C=O bond, a crucial factor in understanding asymmetric induction. academie-sciences.fr

Recent research has revealed that 2-pyridyl ketones, including structures related to this compound, can generate unusual and persistent free radical intermediates upon UV irradiation. nih.gov This phenomenon was observed using direct Electron Spin Resonance (ESR) methods. nih.gov The study found that the presence of a carbonyl group connected to the ortho-position (position 2) of the pyridine ring is critical for this radical production. nih.gov

Key findings from the study include:

A persistent radical was produced from di-2-pyridyl ketone after UV irradiation. nih.gov

A similar radical was observed from phenyl-2-pyridyl ketone. nih.gov

No such radical was observed from 3-benzoylpyridine, 4-benzoylpyridine, or benzophenone, highlighting the importance of the 2-pyridyl ketone structural motif. nih.gov

The radical's stability and presence were highly sensitive to oxygen and the pH of the medium. nih.gov

This was the first report of UV-induced persistent radical generation from 2-pyridyl ketones, a finding with significant implications for their use as photosensitizers and photoinitiators. nih.gov

Redox-active ligands are molecules that can participate in electron transfer processes when coordinated to a metal center. rsc.org These ligands can act as electron reservoirs, enabling multi-electron transformations that might be inaccessible to the metal center alone. rsc.orgpurdue.edu

Derivatives of this compound, particularly those formed through condensation reactions at the carbonyl group (e.g., imines, hydrazones), can act as effective chelating ligands. The pyridine nitrogen and the imine/hydrazone nitrogen can coordinate to a metal ion. The resulting delocalized π-system of the ligand can stabilize different oxidation states, thereby exhibiting redox activity.

For example, tridentate ligands derived from 2-pyridyl moieties have been shown to form coordination compounds where oxidations are ligand-based. nih.govresearchgate.net Oxidation of such a ligand can change its electronic structure, for instance, from a non-planar 8π electron anion to a planar, delocalized 7π electron radical. nih.govresearchgate.net This change in the ligand's electronic properties can, in turn, influence the properties of the metal complex, such as the ligand field splitting. nih.govresearchgate.net

Derivatization Reactions of the Carbonyl Group

The carbonyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of compounds with altered chemical and physical properties.

Ketones readily react with hydroxylamine (B1172632) and hydrazines to form oximes and hydrazones, respectively. nih.gov These reactions are classic examples of condensation reactions where a C=O double bond is replaced by a C=N double bond, with the elimination of a water molecule. nih.gov

The general mechanism involves a proton-catalyzed nucleophilic attack by the nitrogen atom of hydroxylamine or hydrazine (B178648) on the electrophilic carbonyl carbon. nih.gov This initial attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov Subsequent proton transfer and elimination of a water molecule yields the final oxime or hydrazone product. nih.govyoutube.com

Table 2: Formation of Oximes and Hydrazones from this compound

| Reactant | Product Type | General Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

These derivatives are often more stable than the corresponding imines due to resonance stabilization involving the lone pair of electrons on the adjacent oxygen or nitrogen atom. youtube.com The formation of these derivatives has been widely used in various fields, from bioconjugation to organic synthesis. nih.govresearchgate.net

Reduction to Alcohols

The reduction of the ketone functional group in this compound to a secondary alcohol is a synthetically important transformation. This can be achieved through various catalytic hydrogenation methods, including asymmetric approaches that yield chiral pyridyl-substituted secondary alcohols with high enantioselectivity. rsc.org

Detailed research has demonstrated the efficacy of transition-metal catalysts for this reduction. For instance, ruthenium complexes have been shown to be effective. In one study, the asymmetric hydrogenation of this compound was accomplished using a ruthenium/XylBINAP/DAIPEN complex. thieme-connect.de This reaction proceeds to completion, highlighting the utility of this catalytic system. thieme-connect.de

More recently, iridium-based catalysts have been developed that exhibit exceptional efficiency and enantioselectivity in the hydrogenation of 2-pyridyl ketones. rsc.org An Ir-f-phamidol catalyst, for example, has been successfully employed for the asymmetric hydrogenation of this compound, affording the corresponding chiral alcohol in high yield and with excellent enantiomeric excess (ee). rsc.org The reaction conditions for this transformation are generally mild, making it a practical and industrially relevant method for the synthesis of enantiomerically pure pyridyl alcohols. rsc.org

Below is a table summarizing the research findings for the reduction of this compound to its corresponding alcohol:

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Ru/XylBINAP/DAIPEN | This compound | 1-(pyridin-2-yl)-2-methylpropan-1-ol | Complete Conversion | Not specified |

| Ir-f-phamidol | This compound | Chiral 1-(pyridin-2-yl)-2-methylpropan-1-ol | >99 | >99 |

Data derived from studies on the asymmetric hydrogenation of 2-pyridyl ketones. rsc.orgthieme-connect.de

Cycloaddition Reactions and Their Rate Enhancements

Cycloaddition reactions offer a powerful method for the construction of cyclic molecules. While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the reactivity of related pyridyl systems in such transformations provides valuable insights. The pyridine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene or a dienophile. researchgate.netacsgcipr.org

The rate of cycloaddition reactions can be significantly enhanced by various factors. For instance, the use of Lewis acids can promote Diels-Alder reactions involving vinylpyridines by activating the dienophile. researchgate.net In the context of 1,3-dipolar cycloadditions, solvent effects play a crucial role in rate enhancement. Research on the reaction between pyridazinium dicyanomethanide and ethyl vinyl ketone has shown remarkable exponential rate enhancements when the reaction is conducted in water or aqueous solvent mixtures. This acceleration is attributed to the stabilization of the transition state by the aqueous medium.

Furthermore, the nature of the reactants themselves influences the reaction rate. In Diels-Alder reactions, the electronic properties of the diene and dienophile are paramount. wikipedia.org The presence of electron-withdrawing or electron-donating groups can significantly alter the reaction rate and selectivity. wikipedia.org For pyridyl ketones, the electron-withdrawing nature of the ketone group and the electronic characteristics of the pyridine ring would be expected to influence their reactivity in cycloaddition reactions.

The table below outlines factors that can enhance the rate of cycloaddition reactions, which are applicable to pyridyl ketone systems:

| Reaction Type | Rate Enhancement Factor | Mechanism of Enhancement |

| Diels-Alder | Lewis Acid Catalysis | Activation of the dienophile, lowering the energy of the transition state. |

| 1,3-Dipolar Cycloaddition | Solvent Effects (e.g., water) | Stabilization of the polar transition state through hydrogen bonding and hydrophobic effects. |

| General Cycloadditions | Electronic Effects of Substituents | Altering the HOMO-LUMO energy gap between the reacting components. |

Vi. Advanced Applications of Isopropyl 2 Pyridyl Ketone and Its Complexes

Role in Medicinal Chemistry and Pharmaceutical Applications

The pyridine (B92270) and ketone functional groups within isopropyl 2-pyridyl ketone make it a valuable building block for designing ligands capable of chelating metal ions. This property is extensively exploited in the development of therapeutic agents, where the formation of metal complexes can dramatically enhance biological activity compared to the ligand alone. researchgate.net The resulting metallodrugs offer unique mechanisms of action and can be engineered to target specific cellular pathways. mdpi.com

Derivatives of pyridyl ketones, particularly their thiosemicarbazones, have demonstrated significant potential as antitumor agents when complexed with various transition metals. nih.govnih.gov The core structure acts as a chelating ligand that, upon coordination with a metal ion like copper, zinc, or palladium, forms a compound with potent cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The mechanism of action is often multifaceted, involving the inhibition of crucial enzymes like ribonucleotide reductase, which blocks DNA synthesis and leads to cell death by apoptosis. nih.govmdpi.com

Research has shown that the cytotoxic efficacy of these compounds is highly dependent on both the specific metal ion and the substituents on the thiosemicarbazone ligand. For example, copper(II) complexes of 2-acetylpyridine (B122185) thiosemicarbazone derivatives have shown potent anti-proliferative activity against human lung cancer (A549) and large cell lung cancer (NCI-H460) cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Similarly, zinc(II) complexes derived from 2-pyridinecarboxaldehyde (B72084) thiosemicarbazone have also exhibited remarkable antitumor effects. nih.gov The activity of these metal complexes often surpasses that of the uncomplexed ligands and, in some cases, established chemotherapy drugs like cisplatin. nih.gov

The table below summarizes the cytotoxic activity (IC₅₀ values) of various metal complexes derived from pyridyl ketone thiosemicarbazones against several human cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Copper(II) Complex 14 | A549 (Lung) | 0.15 ± 0.01 | nih.gov |

| Cisplatin | A549 (Lung) | 17.36 ± 0.25 | nih.gov |

| Binuclear Ni(II) Complex 81 | A549 (Lung) | 4.97 | frontiersin.org |

| Zinc(II) Complex (Zn(Bp44mT)₂) | HepG2 (Liver) | 1.12 ± 0.13 | rsc.org |

| 2-benzoylpyridine-N(4)-phenyl thiosemicarbazone | K562 (Leukemia) | 1.43 | asianpubs.org |

| Gallium(III) Complex of 2-pyridineformamide-N4-methyl-thiosemicarbazone | T98 (Glioblastoma) | 3.6 | benthamopenarchives.com |

While direct studies on this compound's role in remodeling the tumor microenvironment (TME) are not extensively documented, the mechanisms of its biologically active metal complexes suggest a potential influence. The TME is a complex ecosystem that plays a critical role in cancer progression and metastasis. rsc.orgnih.gov Metal-based drugs can alter the TME through several mechanisms.

One key mechanism is the generation of reactive oxygen species (ROS). rsc.org Metal complexes, particularly those with copper, can undergo redox cycling within the cell, leading to the production of ROS. nih.gov This induced oxidative stress can trigger cancer cell apoptosis and modulate the surrounding microenvironment. nih.gov Furthermore, some zinc(II) complexes of pyridyl ketone derivatives have been shown to possess anti-angiogenic properties, suppressing the formation of new blood vessels that are essential for tumor growth and survival. nih.govresearchgate.net By inhibiting angiogenesis, these compounds can effectively remodel a critical component of the TME, thereby impeding tumor progression.

The development of metal-based prodrugs is a key strategy to enhance therapeutic efficacy and reduce systemic toxicity. nih.gov A prodrug is an inactive compound that is converted into its active form within the body, ideally at the target site. The chelation of a pyridyl ketone derivative (like a thiosemicarbazone) to a metal ion creates a stable complex that can be considered a prodrug.

The activation of these prodrugs can be triggered by the unique conditions within a tumor, such as its reducing environment. nih.gov For instance, a complex containing a metal in a higher oxidation state (e.g., Co(III)) can be reduced to a more labile and biologically active lower oxidation state (e.g., Co(II)) within the hypoxic environment of a tumor. nih.gov This redox activation releases the active species, which can then interact with its cellular targets. This strategy leverages the distinct redox chemistry of metal ions, an advantage not available to purely organic compounds. nih.gov The ligand, derived from the this compound scaffold, acts as a delivery vehicle, ensuring the metal ion reaches the target cell where it can be activated to exert its cytotoxic effect. researchgate.net

Applications in Materials Science

The structural features of this compound, specifically the nitrogen atom of the pyridine ring and the oxygen atom of the ketone group, make it and its derivatives excellent ligands for creating coordination complexes with diverse applications in materials science. acs.orgresearchgate.net These ligands can coordinate to metal centers in various modes (e.g., bidentate N,N or N,O; tridentate N,N,O), allowing for the synthesis of a wide array of metal-organic structures with tailored electronic and photophysical properties. acs.orgresearchgate.net

While this compound itself is not an emitter, the pyridyl motif is a cornerstone in the design of ligands for highly efficient phosphorescent OLEDs (PhOLEDs). rsc.orgnih.gov In these devices, the light-emitting layer consists of a host material doped with a phosphorescent metal complex, typically of iridium(III) or platinum(II). The ligands coordinated to the metal center are crucial for tuning the complex's properties, such as emission color, quantum efficiency, and stability. nih.govacs.org

Pyridyl-containing ligands, including derivatives of pyridyl ketones, are widely used to create cyclometalated complexes that exhibit bright and stable phosphorescence. uoi.grnih.gov The electronic properties of the pyridine ring influence the energy levels of the complex's frontier orbitals, thereby controlling the emission wavelength. By modifying the substituents on the pyridyl or adjacent rings, researchers can fine-tune the emission from blue to red. rsc.org For example, introducing bulky groups onto the pyridyl rings can prevent intermolecular interactions that quench luminescence, leading to higher efficiency in the solid state, a critical requirement for OLED applications. rsc.org Pyridine-based materials have also been developed as efficient hole-transporting materials (HTMs) in OLEDs. nih.govacs.org

The versatility of pyridyl ketone ligands extends beyond OLEDs to the development of various functional materials. The ability of ligands like di(2-pyridyl) ketone to act as bidentate or tridentate chelators allows for the construction of mononuclear or polynuclear metal complexes. acs.orgresearchgate.net

These complexes have shown significant promise in catalysis. For instance, palladium(II) complexes bearing pyridyl-ketone ligands have been successfully employed as catalysts in carbon-carbon bond-forming reactions, such as the Heck reaction, demonstrating high yields under mild conditions. acs.orgresearchgate.net Additionally, the self-assembly properties of certain platinum(II) complexes with elaborate pyridine-based ligands have been harnessed to create luminescent metallogels. nih.gov These "smart" materials can respond to external stimuli like temperature with a change in their photophysical properties, opening avenues for applications in sensing and soft electronics. nih.gov The coordination chemistry of pyridyl ketoximes with metals like cadmium has also been explored for potential applications in ion extraction and sensing. nih.gov

Analytical Chemistry Applications